molecular formula C7H9FN2O B13655709 4-Fluoro-2-(hydrazinylmethyl)phenol

4-Fluoro-2-(hydrazinylmethyl)phenol

Cat. No.: B13655709
M. Wt: 156.16 g/mol
InChI Key: ZTWSLMYZRJITFC-UHFFFAOYSA-N
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Description

4-Fluoro-2-(hydrazinylmethyl)phenol is an organic compound with the molecular formula C7H8FN2O It is characterized by the presence of a fluorine atom, a hydrazinylmethyl group, and a phenolic hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(hydrazinylmethyl)phenol typically involves the reaction of 4-fluoro-2-nitrobenzyl alcohol with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The nitro group is reduced to a hydrazinyl group, and the hydroxyl group remains intact.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(hydrazinylmethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the hydrazinyl group to form amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-Fluoro-2-(hydrazinylmethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Fluoro-2-(hydrazinylmethyl)phenol exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and applications. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylphenol: Similar in structure but lacks the hydrazinylmethyl group.

    4-Fluoro-2-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a hydrazinylmethyl group.

    4-Fluorophenol: Lacks the hydrazinylmethyl group and has a simpler structure.

Uniqueness

4-Fluoro-2-(hydrazinylmethyl)phenol is unique due to the presence of both a fluorine atom and a hydrazinylmethyl group on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

4-fluoro-2-(hydrazinylmethyl)phenol

InChI

InChI=1S/C7H9FN2O/c8-6-1-2-7(11)5(3-6)4-10-9/h1-3,10-11H,4,9H2

InChI Key

ZTWSLMYZRJITFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CNN)O

Origin of Product

United States

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